Cas no 1019549-55-3 (1-methyl-N-(3-methylbutyl)piperidin-4-amine)

1-Methyl-N-(3-methylbutyl)piperidin-4-amine is a tertiary amine derivative of piperidine, characterized by its branched alkyl substituent. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural features, including the methyl group at the 1-position and the 3-methylbutyl chain, may influence lipophilicity and steric properties, making it suitable for applications requiring tailored molecular interactions. The compound’s stability under standard conditions and compatibility with common synthetic methodologies further enhance its versatility. Careful handling is advised due to its amine functionality, which may require inert atmosphere protocols for sensitive reactions.
1-methyl-N-(3-methylbutyl)piperidin-4-amine structure
1019549-55-3 structure
商品名:1-methyl-N-(3-methylbutyl)piperidin-4-amine
CAS番号:1019549-55-3
MF:C11H24N2
メガワット:184.321662902832
CID:5214755
PubChem ID:28448998

1-methyl-N-(3-methylbutyl)piperidin-4-amine 化学的及び物理的性質

名前と識別子

    • N-isopentyl-1-methylpiperidin-4-amine
    • 1-methyl-N-(3-methylbutyl)piperidin-4-amine
    • インチ: 1S/C11H24N2/c1-10(2)4-7-12-11-5-8-13(3)9-6-11/h10-12H,4-9H2,1-3H3
    • InChIKey: KUKNVIJZQNBWGI-UHFFFAOYSA-N
    • ほほえんだ: N1(C)CCC(NCCC(C)C)CC1

1-methyl-N-(3-methylbutyl)piperidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1558717-5g
N-isopentyl-1-methylpiperidin-4-amine
1019549-55-3 98%
5g
¥22528 2023-03-01
Chemenu
CM391149-500mg
1-methyl-N-(3-methylbutyl)piperidin-4-amine
1019549-55-3 95%+
500mg
$384 2023-03-01
Enamine
EN300-169126-2.5g
1-methyl-N-(3-methylbutyl)piperidin-4-amine
1019549-55-3
2.5g
$949.0 2023-09-20
Enamine
EN300-169126-5.0g
1-methyl-N-(3-methylbutyl)piperidin-4-amine
1019549-55-3
5.0g
$2152.0 2023-02-17
Chemenu
CM391149-5g
1-methyl-N-(3-methylbutyl)piperidin-4-amine
1019549-55-3 95%+
5g
$1441 2023-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9743-500MG
1-methyl-N-(3-methylbutyl)piperidin-4-amine
1019549-55-3 95%
500MG
¥ 2,574.00 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1558717-500mg
N-isopentyl-1-methylpiperidin-4-amine
1019549-55-3 98%
500mg
¥6006 2023-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9743-1G
1-methyl-N-(3-methylbutyl)piperidin-4-amine
1019549-55-3 95%
1g
¥ 3,220.00 2023-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9743-1g
1-methyl-N-(3-methylbutyl)piperidin-4-amine
1019549-55-3 95%
1g
¥3163.0 2024-04-26
Enamine
EN300-169126-10.0g
1-methyl-N-(3-methylbutyl)piperidin-4-amine
1019549-55-3
10.0g
$3191.0 2023-02-17

1-methyl-N-(3-methylbutyl)piperidin-4-amine 関連文献

1-methyl-N-(3-methylbutyl)piperidin-4-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1019549-55-3 and Product Name: 1-methyl-N-(3-methylbutyl)piperidin-4-amine

1-methyl-N-(3-methylbutyl)piperidin-4-amine, identified by the Chemical Abstracts Service registry number CAS No. 1019549-55-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse pharmacological properties and potential applications in drug development. The structural features of this molecule, particularly its methyl and 3-methylbutyl substituents, contribute to its unique chemical and biological characteristics, making it a subject of interest for researchers exploring novel therapeutic agents.

The significance of 1-methyl-N-(3-methylbutyl)piperidin-4-amine lies in its potential role as a building block or intermediate in the synthesis of more complex pharmaceutical molecules. Piperidine derivatives are known for their ability to modulate various biological pathways, including neurotransmitter systems, enzyme inhibition, and receptor binding. The specific arrangement of alkyl groups in this compound enhances its solubility and bioavailability, which are critical factors in drug formulation and delivery. Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic behavior of such compounds with greater accuracy, further underscoring their value in drug discovery.

In the context of contemporary pharmaceutical research, 1-methyl-N-(3-methylbutyl)piperidin-4-amine has been investigated for its potential applications in treating neurological disorders. Studies have suggested that piperidine-based compounds may interact with serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The presence of both methyl and 3-methylbutyl groups may influence the compound's affinity for these receptors, potentially leading to novel therapeutic strategies. Additionally, its structural similarity to known bioactive molecules makes it a valuable candidate for structure-activity relationship (SAR) studies.

The synthesis of 1-methyl-N-(3-methylbutyl)piperidin-4-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques not only improve the efficiency of production but also enhance the purity of the final product, which is essential for preclinical and clinical studies. The growing interest in green chemistry has also prompted researchers to explore sustainable synthetic routes that minimize waste and reduce environmental impact.

From a regulatory perspective, the development of new pharmaceutical compounds like 1-methyl-N-(3-methylbutyl)piperidin-4-amine must adhere to stringent guidelines set by global health authorities. Preclinical studies are conducted to evaluate its safety profile, toxicity levels, and pharmacological effects in vitro and in vivo. These experiments provide critical data on dosage thresholds, potential side effects, and interactions with other drugs or substances. Once promising results are obtained from preclinical trials, clinical trials are initiated to assess its efficacy and safety in human subjects under controlled conditions.

The integration of artificial intelligence (AI) into drug discovery has revolutionized the way researchers identify and optimize lead compounds like 1-methyl-N-(3-methylbutyl)piperidin-4-amine. Machine learning algorithms can analyze vast datasets to predict biological activity, optimize molecular structures, and identify potential candidates for further investigation. This approach accelerates the drug development process by reducing the time required for experimental validation. Moreover, AI-driven virtual screening enables the rapid assessment of thousands of compounds against specific targets, increasing the likelihood of identifying novel therapeutic agents with improved properties.

Future research directions for 1-methyl-N-(3-methylbutyl)piperidin-4-amine may include exploring its role as an intermediate in the synthesis of next-generation drugs targeting cancer or inflammatory diseases. The versatility of piperidine derivatives allows them to be modified in numerous ways to tailor their pharmacological effects. For instance, incorporating additional functional groups or altering substitution patterns could enhance binding affinity or metabolic stability. Such modifications are often guided by insights gained from crystallographic studies or molecular dynamics simulations.

The commercial viability of 1-methyl-N-(3-methylbutyl)piperidin-4-amine as an active pharmaceutical ingredient (API) depends on several factors, including production scalability, cost-effectiveness, and regulatory approvals. Pharmaceutical companies invest heavily in optimizing synthetic routes to ensure that large-scale manufacturing meets quality standards while remaining economically feasible. Collaborations between academic institutions and industry partners play a crucial role in bridging the gap between laboratory discoveries and market-ready products.

In conclusion,1-methyl-N-(3-methylbutyl)piperidin-4-amine (CAS No. 1019549-55-3) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable tool for exploring new therapeutic modalities across various disease areas. As advancements continue to emerge from interdisciplinary collaborations between chemists, biologists, and computational scientists,this molecule is poised to contribute meaningfully to future medical breakthroughs.

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Amadis Chemical Company Limited
(CAS:1019549-55-3)1-methyl-N-(3-methylbutyl)piperidin-4-amine
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清らかである:99%
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価格 ($):422.0